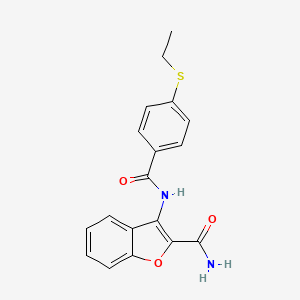![molecular formula C21H23N3O2 B2407486 (4-エトキシフェニル)(3-(2-メチル-1H-ベンゾ[d]イミダゾール-1-イル)ピロリジン-1-イル)メタノン CAS No. 2034384-52-4](/img/structure/B2407486.png)
(4-エトキシフェニル)(3-(2-メチル-1H-ベンゾ[d]イミダゾール-1-イル)ピロリジン-1-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-ethoxyphenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone is a complex organic compound that features a combination of ethoxyphenyl, benzoimidazole, and pyrrolidine moieties
科学的研究の応用
(4-ethoxyphenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings
作用機序
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The compound’s interaction with its targets likely involves binding to specific receptors or enzymes, leading to changes in cellular processes.
Biochemical Pathways
Given the broad range of biological activities associated with imidazole derivatives , it can be inferred that multiple pathways may be affected. These could include pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcers.
Pharmacokinetics
Imidazole is a five-membered heterocyclic moiety that is highly soluble in water and other polar solvents This suggests that the compound may have good bioavailability
Result of Action
Given the broad range of biological activities associated with imidazole derivatives , the compound likely has multiple effects at the molecular and cellular level. These could include inhibition of bacterial growth, reduction of inflammation, inhibition of tumor growth, regulation of blood sugar levels, reduction of allergic reactions, reduction of fever, inhibition of viral replication, reduction of oxidative stress, killing of amoebae, killing of helminths, inhibition of fungal growth, and prevention of ulcers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethoxyphenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions
(4-ethoxyphenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines. Substitution reactions can introduce a variety of functional groups such as halides, hydroxyl groups, or alkyl groups .
類似化合物との比較
Similar Compounds
- (4-ethoxyphenyl)(3-(1H-benzo[d]imidazol-2-yl)pyrrolidin-1-yl)methanone
- (4-ethoxyphenyl)(3-(3H-imidazo[4,5-b]pyridin-2-yl)pyrrolidin-1-yl)methanone
- (4-ethoxyphenyl)(3-(1H-indol-5-yl)pyrrolidin-1-yl)methanone
Uniqueness
What sets (4-ethoxyphenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone apart from similar compounds is its specific combination of functional groups, which can confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
特性
IUPAC Name |
(4-ethoxyphenyl)-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-3-26-18-10-8-16(9-11-18)21(25)23-13-12-17(14-23)24-15(2)22-19-6-4-5-7-20(19)24/h4-11,17H,3,12-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWDQDBVNIJQJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCC(C2)N3C(=NC4=CC=CC=C43)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3-Chlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea](/img/structure/B2407403.png)
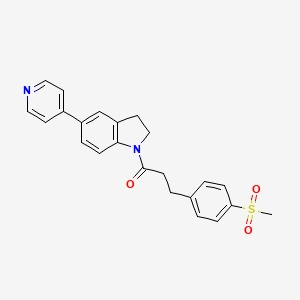
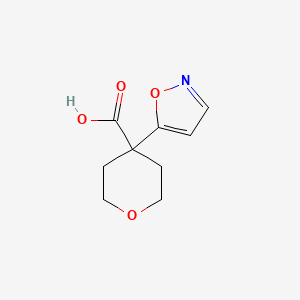
![8-Chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B2407409.png)
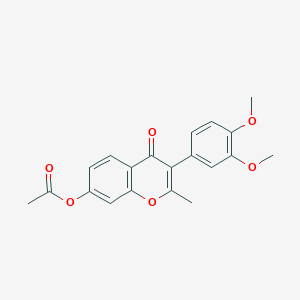
![N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2407411.png)

![4-Ethyl-5-fluoro-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2407413.png)
![N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]prop-2-enamide](/img/structure/B2407414.png)
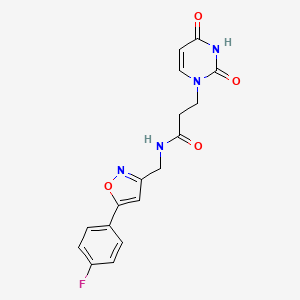
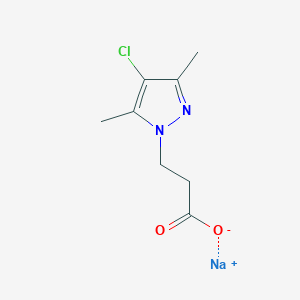
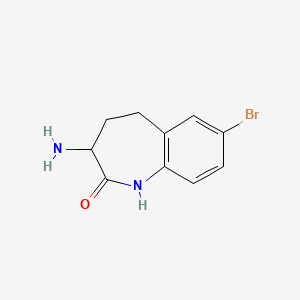
![5-BROMO-N-[(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHYL]FURAN-2-CARBOXAMIDE](/img/structure/B2407425.png)
